OPB-31121 -

OPB-31121

Catalog Number: EVT-277522
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OPB-31121 is an orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. OPB-31121 inhibits the phosphorylation of STAT3, which prevents binding of STAT3 to DNA sequences on a variety of STAT3-responsive promoters and may result in the inhibition of STAT3-mediated transcription and, potentially, the inhibition of tumor cell proliferation. STAT3 is constitutively activated in a variety of cancers, contributing to the loss of cell growth control and neoplastic transformation.
Overview

OPB-31121 is a novel compound developed by Otsuka Pharmaceuticals, primarily recognized for its role as an inhibitor of the signal transducer and activator of transcription 3 (STAT3). This protein plays a crucial role in various cellular processes, including proliferation, apoptosis, and immune response regulation. The aberrant activation of STAT3 has been implicated in several malignancies, making it an attractive target for cancer therapy. OPB-31121 has demonstrated significant antitumor effects, particularly against hematological cancers such as multiple myeloma, Burkitt lymphoma, and leukemias associated with specific oncogenic mutations (BCR–ABL, FLT3/ITD, JAK2 V617F) .

Source and Classification

OPB-31121 is classified as an oral STAT3 inhibitor. Its development is part of a broader effort to target the STAT signaling pathway in cancer treatment. The compound has undergone clinical trials to evaluate its safety and efficacy in patients with advanced solid tumors .

Synthesis Analysis

The synthesis of OPB-31121 involves a proprietary chemical process developed by Otsuka Pharmaceuticals. While specific details regarding the synthetic route are not extensively documented in public literature, it is known that the compound was identified through high-throughput screening of chemical libraries aimed at finding effective STAT3 inhibitors . Further studies have employed computational methods alongside experimental validation to elucidate its interaction with the target protein .

Chemical Reactions Analysis

OPB-31121 primarily functions through competitive inhibition of STAT3 activation. It binds to the SH2 domain of the protein, preventing phosphorylation at critical tyrosine residues necessary for dimerization and subsequent nuclear translocation. This inhibition disrupts the transcriptional activity of STAT3, thereby impeding cancer cell proliferation . The compound's effectiveness has been demonstrated across various cancer cell lines, indicating its potential versatility in targeting multiple malignancies.

Mechanism of Action

The mechanism of action for OPB-31121 involves several key processes:

  1. Inhibition of Phosphorylation: OPB-31121 selectively inhibits the phosphorylation of STAT3 at tyrosine residue 705 without affecting upstream kinases .
  2. Disruption of Dimerization: By preventing phosphorylation, OPB-31121 inhibits the dimerization of STAT3 monomers that is essential for their translocation into the nucleus .
  3. Reduction in Gene Expression: With STAT3 unable to translocate to the nucleus, the transcription of target genes involved in cell survival and proliferation is significantly reduced .

These actions contribute to the compound's antitumor effects observed in preclinical studies.

Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point, solubility, and stability data are not publicly available due to proprietary restrictions, OPB-31121 is described as being orally bioavailable. This characteristic enhances its potential for clinical application compared to compounds requiring intravenous administration .

Applications

OPB-31121 has shown promise in scientific research as a targeted therapy for various cancers associated with aberrant STAT signaling. Clinical trials have focused on its application in advanced solid tumors and hematological malignancies. The ongoing research aims to elucidate further its efficacy and safety profile while exploring combination therapies that may enhance its therapeutic potential .

Introduction to STAT3 as a Therapeutic Target in Oncogenesis

Role of STAT3 in Tumorigenesis and Metastatic Progression

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor constitutively activated in diverse cancer types, functioning as a master regulator of oncogenic pathways. Persistent STAT3 phosphorylation (p-STAT3) drives tumorigenesis by coordinating the expression of genes governing proliferation (e.g., cyclin D1), survival (e.g., Bcl-xL), angiogenesis (e.g., VEGF), and immune evasion (e.g., PD-L1) . This aberrant activity stems from upstream oncokinases (e.g., JAK2 V617F, BCR-ABL, FLT3/ITD) or cytokine hyperactivation (e.g., IL-6), creating a dependency pathway termed "STAT addiction" in certain cancers [4]. STAT3 activation also promotes metastatic progression by inducing epithelial-mesenchymal transition (EMT) and modulating the tumor microenvironment through stromal cell interactions . Critically, elevated p-STAT3 correlates with poor prognosis across solid and hematopoietic malignancies, underscoring its therapeutic relevance .

Challenges in Targeting Transcription Factors for Cancer Therapy

Despite STAT3’s validated role in cancer, developing direct inhibitors has faced significant hurdles. Transcription factors like STAT3 lack enzymatic activity and possess shallow protein-protein interaction surfaces (e.g., SH2 domain), complicating high-affinity small-molecule binding [1] . Early strategies focused on upstream kinases (e.g., JAK inhibitors), but these often fail to fully abate STAT3 activity due to pathway redundancy and compensatory activation of alternative kinases [4] . Additionally, STAT3’s nuclear localization necessitates inhibitors with specific pharmacokinetic properties. Consequently, few STAT3 inhibitors have advanced clinically before OPB-31121, highlighting the need for innovative targeting approaches [1] [2].

Properties

Product Name

OPB-31121

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

OPB31121; OPB-31121; OPB 31121;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.